4-(1H-Benzimidazol-1-yl)aniline dihydrochloride
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Overview
Description
4-(1H-Benzimidazol-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C13H11N3·2HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Benzimidazol-1-yl)aniline typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA). The reaction is carried out under reflux conditions for several hours to yield the desired product . Another method involves microwave-assisted synthesis, where a mixture of p-aminobenzoic acid and PPA is heated in a microwave oven, significantly reducing the reaction time and improving yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Benzimidazol-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different benzimidazole derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the aniline group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-(1H-Benzimidazol-1-yl)aniline dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(1H-Benzimidazol-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells. The compound can bind to the active sites of these enzymes, blocking their activity and leading to cell death .
Comparison with Similar Compounds
- 2-(1H-Benzimidazol-2-yl)aniline
- 4-(1H-1,2,4-Triazol-1-yl)aniline
- 4-(1H-1,3-Benzimidazol-1-yl)benzenecarbaldehyde
Comparison: 4-(1H-Benzimidazol-1-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C13H13Cl2N3 |
---|---|
Molecular Weight |
282.17 g/mol |
IUPAC Name |
4-(benzimidazol-1-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C13H11N3.2ClH/c14-10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16;;/h1-9H,14H2;2*1H |
InChI Key |
YOQJVRRHZPIQEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)N.Cl.Cl |
Origin of Product |
United States |
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